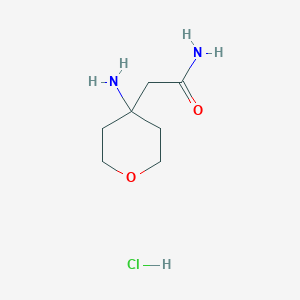

2-(4-Aminooxan-4-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-(4-aminooxan-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-6(10)5-7(9)1-3-11-4-2-7;/h1-5,9H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWRMEIILKWVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminooxan-4-yl)acetamide hydrochloride typically involves the reaction of 4-aminotetrahydro-2H-pyran with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminooxan-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-Aminooxan-4-yl)acetamide hydrochloride involves several chemical reactions that typically include the formation of oxan-4-yl derivatives. The compound's structure can be represented as follows:

This molecular structure indicates the presence of an amino group, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various synthesized compounds demonstrated that certain derivatives showed comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole . The antimicrobial activity was assessed using the tube dilution technique, revealing effective inhibition against a range of bacterial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays, including the MTT assay, were performed to evaluate the cytotoxic effects on cancer cell lines. Some derivatives demonstrated promising results, indicating potential as anticancer agents, albeit with lower activity compared to established drugs like 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the oxan structure enhanced antimicrobial potency, making these derivatives candidates for further development into therapeutic agents .

Case Study 2: Anticancer Activity

A detailed evaluation of anticancer activity was conducted on a series of synthesized compounds derived from this compound. The study found that certain analogs exhibited significant cytotoxicity against human cancer cell lines, suggesting that structural modifications could lead to more effective anticancer therapies .

Comparative Data Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Molecular Docking Score |

|---|---|---|---|

| 2-(4-Aminooxan-4-yl)acetamide | Moderate | Low | -8.5 |

| Derivative A | High | Moderate | -9.0 |

| Derivative B | Low | High | -7.8 |

Mechanism of Action

The mechanism of action of 2-(4-Aminooxan-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Heterocyclic Core: The oxane ring in the target compound contains oxygen, enabling hydrogen-bonding interactions distinct from piperidine (nitrogen) or thiane (sulfur) analogs. This may influence solubility and receptor-binding profiles.

Substituent Effects :

- The 4-methylbenzyl group in the piperidine derivative enhances lipophilicity, which could improve blood-brain barrier penetration compared to the unsubstituted oxane analog .

- The thiane -based compound’s sulfur atom may confer resistance to oxidative degradation, a common issue with oxygen-containing heterocycles .

Biological Activity

2-(4-Aminooxan-4-yl)acetamide hydrochloride, with the CAS number 1376046-46-6, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 178.67 g/mol

- Structure : The compound features an oxan-4-yl group which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of oxan derivatives with acetamide under controlled conditions. The following synthetic route is commonly employed:

- Starting Materials : Oxan derivatives and acetamide.

- Reagents : Hydrochloric acid is used to facilitate the formation of the hydrochloride salt.

- Reaction Conditions : The reaction is conducted under reflux conditions to ensure complete conversion.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.

- Disruption of Membrane Integrity : It could destabilize microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival.

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated significant activity with MIC values lower than traditional antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects when combined with existing antibiotics. Results showed enhanced antimicrobial activity when used in conjunction with β-lactam antibiotics, suggesting a possible role in combination therapy to combat resistant infections.

Research Findings

Recent studies highlight the importance of further research into the pharmacodynamics and pharmacokinetics of this compound:

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile in vitro, but further in vivo studies are necessary.

- Bioavailability Studies : Investigations into the absorption and metabolism are ongoing to determine optimal dosing regimens.

Q & A

Q. Advanced Research Focus

- Cross-lab validation : Replicate experiments using identical equipment (e.g., same NMR spectrometer model) and calibrated reference standards .

- Multivariate analysis : Apply principal component analysis (PCA) to spectral datasets to isolate outliers or systematic errors .

- Controlled degradation studies : Compare stability profiles (e.g., under heat or light) to identify batch-specific impurities .

What safety protocols should be followed when handling this compound due to its irritant properties?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates .

- Exposure monitoring : Conduct air sampling (OSHA 1910.1020 compliance) to quantify airborne particulate levels .

- Emergency procedures : Flush eyes/skin with water for 15 minutes upon contact; avoid inhalation of aerosols .

How can computational modeling predict the compound's reactivity or interaction mechanisms in complex systems?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Model solvation effects or protein-ligand binding using force fields (e.g., AMBER).

- Reactor design simulations : Predict mass transfer limitations in heterogeneous catalysis using computational fluid dynamics (CFD) .

- Reaction network analysis : Map potential degradation pathways under oxidative or hydrolytic conditions .

What experimental frameworks are suitable for assessing the compound's stability under varying pH, temperature, or solvent conditions?

Q. Advanced Research Focus

- Forced degradation studies : Expose the compound to extremes (e.g., 0.1M HCl/NaOH, 40–80°C) and monitor degradation products via LC-MS .

- Accelerated stability testing : Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (2–8°C) .

- Solvent compatibility screening : Test solubility and stability in DMSO, PBS, and ethanol using dynamic light scattering (DLS) .

How to validate analytical methods for quantifying this compound in multicomponent mixtures?

Advanced Research Focus

Follow ICH Q2(R1) guidelines:

- Linearity : Test over 80–120% of the target concentration (R² ≥0.995).

- Accuracy/Precision : Spike recovery experiments (three concentrations, triplicate runs) with ≤2% RSD .

- Specificity : Demonstrate resolution from structurally similar impurities (e.g., via HPLC-MS/MS) .

What in vitro or in vivo models are appropriate for evaluating its biological activity, considering its structural features?

Q. Advanced Research Focus

- Enzyme inhibition assays : Test against target receptors (e.g., kinases) using fluorescence polarization.

- Cell-based models : Use HEK293 or primary cultures for cytotoxicity profiling (IC50 determination).

- Metabolic stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes) .

How to investigate the compound's role in reaction mechanisms using kinetic or isotopic labeling studies?

Q. Advanced Research Focus

- Kinetic isotope effects (KIE) : Synthesize deuterated analogs to identify rate-determining steps (e.g., C–H bond cleavage) .

- Transient absorption spectroscopy : Capture short-lived intermediates during photochemical reactions.

- Operando spectroscopy : Monitor reaction progress in real-time using Raman or IR coupled with flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.